molecular formula C15H25NO3 B15288341 tert-butyl N-(3-hydroxy-1-adamantyl)carbamate

tert-butyl N-(3-hydroxy-1-adamantyl)carbamate

Cat. No.: B15288341
M. Wt: 267.36 g/mol
InChI Key: AFKHMILYNDSAGD-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-hydroxy-1-adamantyl)carbamate is a carbamate derivative featuring a rigid adamantane core substituted with a hydroxyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group. The adamantane moiety imparts high thermal stability and lipophilicity, while the hydroxyl group introduces hydrogen-bonding capability, influencing solubility and reactivity. This compound is often utilized in medicinal chemistry as an intermediate for synthesizing protease inhibitors or neuroprotective agents due to its ability to modulate pharmacokinetic properties .

Properties

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

tert-butyl N-(3-hydroxy-1-adamantyl)carbamate

InChI

InChI=1S/C15H25NO3/c1-13(2,3)19-12(17)16-14-5-10-4-11(6-14)8-15(18,7-10)9-14/h10-11,18H,4-9H2,1-3H3,(H,16,17)

InChI Key

AFKHMILYNDSAGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-1-adamantyl)carbamate typically involves the reaction of 3-hydroxy-1-adamantylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-1-adamantyl)carbamate involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The carbamate group can form hydrogen bonds with amino acid residues, enhancing binding affinity .

Comparison with Similar Compounds

Structural Analogues with Adamantane Moieties
Compound Name Substituents/Modifications Key Properties/Applications Reference
tert-Butyl (2-(2-adamantan-1-yl)acetamidoethyl)carbamate Adamantane linked via acetamidoethyl chain Used in p97 AAA+ ATPase inhibitor synthesis; high yield (90%)
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane scaffold with aldehyde Building block for constrained peptides

Key Differences :

  • Adamantane-acetamidoethyl derivatives (e.g., ) exhibit higher synthetic yields (90%) due to optimized coupling reactions, whereas hydroxylated variants may require additional protection/deprotection steps .
Hydroxy-Substituted Carbamates
Compound Name Core Structure Hydrogen-Bonding Parameters (Å, °) Reference
tert-Butyl N-hydroxycarbamate Linear N-hydroxycarbamate N–H···O: 2.17 Å, 152°; O–H···O: 1.87 Å, 161°
tert-Butyl N-(3-hydroxycyclopentyl)carbamate Cyclopentyl with 3-OH Enhanced solubility in polar solvents

Key Differences :

  • Hydrogen-bonding metrics (e.g., O–H···O distances) in tert-butyl N-hydroxycarbamate suggest stronger intermolecular interactions than those observed in alicyclic hydroxycarbamates .

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